Butofilolol maleate is a beta-blocker drug primarily utilized for managing essential hypertension, also known as high blood pressure. It is a derivative of butyrophenone and is recognized by its trade name, Cafide. Despite its therapeutic potential, Butofilolol maleate is not currently marketed commercially. The compound's chemical formula is , and it exists as a maleate salt, which enhances its solubility and bioavailability.
Butofilolol maleate is classified as a beta-adrenergic antagonist, specifically targeting the β-adrenoceptors. This classification places it within the broader category of pharmacological agents used to treat cardiovascular conditions. The compound has been investigated for various medical applications beyond hypertension, including glaucoma treatment and migraine prevention.
The synthesis of Butofilolol maleate involves several key steps:
This multi-step synthetic route highlights the complexity involved in producing this beta-blocker.
Butofilolol maleate features a complex molecular structure characterized by its functional groups that contribute to its biological activity. The presence of the maleate salt form enhances solubility, which is crucial for its pharmacological efficacy. The compound is a racemic mixture, containing equal parts of two enantiomers that may exhibit different biological activities.
The structural formula can be represented as follows:
Butofilolol maleate undergoes various chemical reactions that can modify its structure and properties:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The primary mechanism of action of Butofilolol maleate involves antagonism at β-adrenoceptors, specifically blocking β-1 receptors in the heart. This blockade leads to:
The compound's effectiveness in managing hypertension has been supported by clinical evidence demonstrating significant reductions in blood pressure among treated patients.
Butofilolol maleate exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for understanding how Butofilolol maleate behaves in biological systems and during pharmaceutical formulation.
Butofilolol maleate has been extensively researched for various applications:
Butofilolol (chemical name: (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one) was developed in the late 20th century as part of efforts to create β-adrenergic antagonists with optimized receptor affinity and pharmacokinetic properties. Its synthesis emerged during a period of intense research into aryloxypropanolamine derivatives, aiming to improve cardiovascular selectivity over early non-selective β-blockers like propranolol [1] [3]. The compound’s design incorporated a butyrophenone moiety—a structural feature shared with antipsychotic agents but repurposed here for cardioselective antagonism. This innovation aimed to enhance lipophilicity and membrane penetration, potentially improving central nervous system (CNS) accessibility for conditions like essential hypertension [1] [7]. Patent literature from the 1980s (e.g., US4252825) detailed its synthesis pathway, emphasizing industrial scalability via a three-step process:
Table 1: Key Chemical Properties of Butofilolol
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₆FNO₃ |
Molar Mass | 311.397 g·mol⁻¹ |
CAS Number | Not explicitly listed (base: 65495-77-0) |
Salt Form | Maleate (C₄H₄O₄) |
Structural Class | Aryloxypropanolamine β-blocker |
Butofilolol belongs to the competitive non-selective β-adrenergic antagonist class, inhibiting both β₁- (cardiac) and β₂- (vascular/bronchial) receptors. Its mechanism involves blocking catecholamine-induced tachycardia and reducing cardiac output, thereby lowering blood pressure [3] [7]. Unlike cardioselective agents (e.g., betaxolol), Butofilolol’s non-selectivity theoretically offered advantages in suppressing renin release (a β₁-mediated effect) while potentially increasing peripheral vascular resistance via β₂ blockade—a dual action hypothesized to stabilize hemodynamics in essential hypertension [2] [8].
Therapeutically, it was investigated solely for essential hypertension management, with early clinical studies confirming blood pressure reduction in humans after repeated oral administration [1]. Its pharmacokinetics, characterized by rapid absorption and moderate bioavailability (60–70% IM), positioned it as a candidate for chronic use. However, its therapeutic niche remained ambiguous amid contemporary shifts toward renin-angiotensin system (RAS) inhibitors and dihydropyridine calcium channel blockers (CCBs), which demonstrated superior outcomes in heart failure prevention [2] [5].
Current research objectives for Butofilolol maleate focus on elucidating unresolved mechanistic and comparative efficacy questions:
Table 2: Comparative Efficacy of β-Blockers vs. Other Antihypertensive Classes
Outcome | β-Blockers vs. RAS Inhibitors | β-Blockers vs. CCBs |
---|---|---|
Stroke Risk | ↓ 25% (RR 0.75) [2] | ↑ 19% (RR 1.19) [5] |
Heart Failure Incidence | ↔ No difference [2] | ↑ 37% (RR 1.37) [5] |
Major CV Events | ↓ 12% (RR 0.88) [2] | Variable by subtype |
The scarcity of robust clinical data (only small-scale human trials exist) necessitates further preclinical validation before potential revival in precision medicine contexts [1] [10].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: